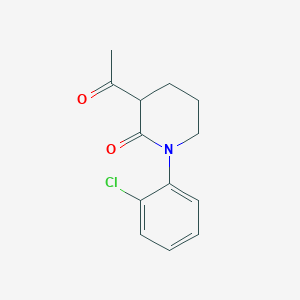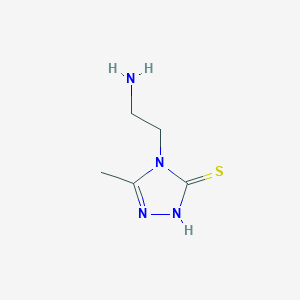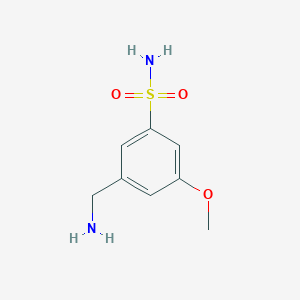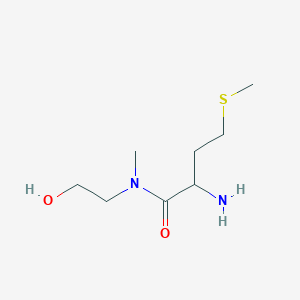
2-(Fluorosulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H5FO4S It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluorosulfonyl)benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using reagents such as sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . These methods are designed to be scalable and cost-effective for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Electrophilic Fluorination: Using reagents like sulfuryl fluoride gas (SO2F2) for introducing the fluorosulfonyl group.
Nucleophilic Substitution: Utilizing nucleophiles to replace the fluorosulfonyl group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids .
Aplicaciones Científicas De Investigación
2-(Fluorosulfonyl)benzoic acid has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 2-(Fluorosulfonyl)benzoic acid involves its reactivity with nucleophilic residues in proteins. The fluorosulfonyl group acts as an electrophilic warhead, modifying reactive serines, threonines, lysines, tyrosines, cysteines, and histidines . This reactivity makes it useful in covalent enzyme inhibition and target identification .
Comparación Con Compuestos Similares
3-(Fluorosulfonyl)benzoic acid: Another fluorosulfonyl-substituted benzoic acid with similar reactivity.
Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride, which can undergo similar substitution reactions but with different reactivity profiles.
Uniqueness: 2-(Fluorosulfonyl)benzoic acid is unique due to its specific fluorosulfonyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring selective modification of nucleophilic residues under physiological conditions .
Propiedades
Fórmula molecular |
C7H5FO4S |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H5FO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) |
Clave InChI |
FHYFFQJSYIHOJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


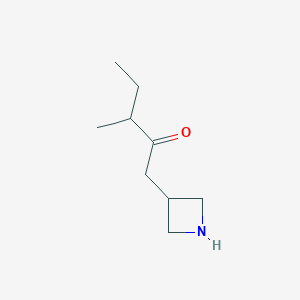
![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13205023.png)




